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N-benzyl-4-bromo-3-fluorobenzamide Documentation Hub

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  • Product: N-benzyl-4-bromo-3-fluorobenzamide
  • CAS: 1282306-68-6

Core Science & Biosynthesis

Foundational

chemical structure of N-benzyl-4-bromo-3-fluorobenzamide

Classification: Halogenated Benzamide Scaffold Context: Fragment-Based Drug Discovery (FBDD) & Synthetic Intermediate[1] Executive Summary & Structural Logic N-benzyl-4-bromo-3-fluorobenzamide represents a "privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Halogenated Benzamide Scaffold Context: Fragment-Based Drug Discovery (FBDD) & Synthetic Intermediate[1]

Executive Summary & Structural Logic

N-benzyl-4-bromo-3-fluorobenzamide represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets (GPCRs, Kinases).[1] Its utility lies in its rational substitution pattern :

  • The Amide Linker: Provides a rigid hydrogen-bond donor/acceptor motif essential for orienting the two hydrophobic rings (phenyl and benzyl) within a receptor pocket.[1]

  • The 3-Fluoro Substituent: Strategically placed to modulate the pKa of the amide proton via inductive effects and block metabolic oxidation at the electron-rich meta-position.[1]

  • The 4-Bromo Handle: A versatile "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to serve as a core building block for library expansion.[1]

Structural Visualization

The following diagram illustrates the core connectivity and the strategic "zones" of the molecule.

G Core Benzamide Core (Scaffold Rigidity) F_Sub 3-Fluoro Group (Metabolic Block / pKa Mod) Core->F_Sub Inductive Effect (-I) Br_Sub 4-Bromo Group (Synthetic Handle) Core->Br_Sub Cross-Coupling Site Benzyl N-Benzyl Moiety (Hydrophobic Pharmacophore) Core->Benzyl Amide Linker

Figure 1: Functional decomposition of the N-benzyl-4-bromo-3-fluorobenzamide scaffold.

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting bioavailability and solubility during early-stage development.[1]

PropertyValue (Estimated)Rationale
Molecular Formula C₁₄H₁₁BrFNOCore composition.[1][2][3]
Molecular Weight ~308.15 g/mol Ideal for fragment-based screening (<350 Da).[1]
cLogP 3.2 – 3.5The addition of F and Br increases lipophilicity compared to the unsubstituted benzamide.
H-Bond Donors 1 (Amide NH)Critical for backbone interactions.[1]
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.[1]
Rotatable Bonds 3C(aryl)-C(carbonyl), C(carbonyl)-N, N-C(benzyl).[1]

Synthetic Methodology

To ensure high fidelity and reproducibility, two distinct protocols are recommended depending on the scale and available equipment.

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10-100 mg), high-throughput library generation.

Reagents:

  • Acid: 4-bromo-3-fluorobenzoic acid (1.0 equiv)[1]

  • Amine: Benzylamine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Activation: Dissolve 4-bromo-3-fluorobenzoic acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. The solution should turn slightly yellow (activated ester formation).[1] Stir for 10 minutes.

  • Addition: Add benzylamine dropwise.

  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by LC-MS (Target Mass: ~308/310 Da for Br isotopes).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove excess acid), and brine.[1] Dry over Na₂SO₄.[1][4]

Method B: Acid Chloride Activation (Scale-Up)

Best for: Gram-scale synthesis (>5g), cost-efficiency.

Reagents:

  • Acid: 4-bromo-3-fluorobenzoic acid[1][5]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1]

  • Base: Triethylamine (Et₃N)[1]

Protocol:

  • Chlorination: Reflux the carboxylic acid in neat SOCl₂ (excess) for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.[1]

  • Coupling: Dissolve benzylamine (1.1 equiv) and Et₃N (1.5 equiv) in DCM (Dichloromethane) at 0°C.

  • Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution.

  • Quench: Stir at RT for 2 hours. Quench with water.[1][6]

Synthetic Workflow Diagram

Synthesis SM1 4-bromo-3-fluorobenzoic acid Act Activation (HATU or SOCl2) SM1->Act SM2 Benzylamine Inter Activated Intermediate (Active Ester / Acid Chloride) SM2->Inter Nucleophilic Attack Act->Inter Prod N-benzyl-4-bromo-3-fluorobenzamide Inter->Prod - Leaving Group

Figure 2: Convergent synthesis pathway for the target benzamide.

Functionalization & Applications

The primary value of this molecule is not just as an end-product, but as a divergent intermediate . The 4-bromo position is electronically activated for transition-metal catalysis, while the 3-fluoro group exerts a "shielding" effect.[1]

The "Ortho-Effect" in Cross-Coupling

The presence of the Fluorine atom ortho to the Bromine weakens the C-Br bond slightly through inductive withdrawal, often accelerating oxidative addition in Palladium-catalyzed cycles compared to the non-fluorinated analog.

Key Transformation: Suzuki-Miyaura Coupling

  • Goal: Install biaryl systems (common in Kinase inhibitors).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Temperature: 80–100°C.[1]

Technical Note: The amide proton is acidic. Use a mild base or protect the nitrogen (e.g., with PMB) if using strong bases (like NaOtBu) in Buchwald-Hartwig aminations to prevent catalyst poisoning via deprotonation.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Triplet or broad singlet at δ 8.5–9.2 ppm.[1]

    • Benzyl CH₂: Doublet at δ 4.4–4.6 ppm (couples to NH).[1]

    • Aromatic Core:

      • H2 (between F and CO): Doublet of doublets (coupling to F and H6).[1]

      • H5 (ortho to Br): Doublet (coupling to H6).[1]

      • H6: Multiplet.

    • Benzyl Ring: Multiplet at δ 7.2–7.4 ppm (5H).[1]

  • ¹⁹F NMR:

    • Single peak around δ -100 to -110 ppm (typical for fluoro-arenes).[1]

  • LC-MS:

    • Ionization: ESI+

    • Pattern: Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes at M+H and M+H+2.[1]

References

  • Role of Fluorine in Medicinal Chemistry: Shah, P., & Westwell, A. D. (2007).[7] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [1]

  • Amide Coupling Methodologies (HATU/EDC): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Palladium-Catalyzed Cross-Coupling of Halogenated Benzamides: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]

  • Starting Material Data (4-bromo-3-fluorobenzoic acid): PubChem Compound Summary for CID 15355642.[1] [1]

Sources

Exploratory

Technical Monograph: 4-bromo-3-fluoro-N-(phenylmethyl)benzamide

CAS No: 1282306-68-6 Synonyms: N-Benzyl-4-bromo-3-fluorobenzamide; 4-Bromo-3-fluoro-N-benzylbenzamide Executive Summary & Strategic Utility This guide details the physicochemical properties, synthesis, and application of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1282306-68-6 Synonyms: N-Benzyl-4-bromo-3-fluorobenzamide; 4-Bromo-3-fluoro-N-benzylbenzamide

Executive Summary & Strategic Utility

This guide details the physicochemical properties, synthesis, and application of 4-bromo-3-fluoro-N-(phenylmethyl)benzamide , a high-value intermediate in medicinal chemistry.

This molecule acts as a "privileged scaffold" —a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from three distinct structural features:

  • The Benzamide Linker: A hydrogen-bond donor/acceptor motif critical for binding affinity in kinase inhibitors and GPCR ligands (e.g., sEH/PPAR

    
     modulators).
    
  • The 4-Bromo Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • The 3-Fluoro Substituent: Provides metabolic stability (blocking the P450 oxidation site) and modulates the electronic properties of the benzene ring, often increasing the acidity of the amide proton.

Physicochemical Profile

The following data aggregates predicted and experimental values for the compound.

PropertyValue / DescriptionSignificance
Molecular Formula

Core composition
Molecular Weight 308.15 g/mol Fragment-based drug discovery (FBDD) compliant
Physical State Solid (Off-white to pale yellow crystalline)Typical for benzamides; facilitates handling
Solubility DMSO (>20 mg/mL), DMF, DCM; Low in WaterRequires organic co-solvents for bio-assays
LogP (Predicted) ~3.4 - 3.8Lipophilic; suggests good membrane permeability
H-Bond Donors 1 (Amide NH)Key for target engagement
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)Key for target engagement
Rotatable Bonds 3Low entropic penalty upon binding

Synthetic Methodology (High-Fidelity Protocol)

While acid chlorides are often used for scale-up, the EDC/HOBt coupling method is preferred for research-grade synthesis due to milder conditions and higher tolerance for functional groups.

Reaction Logic

The reaction proceeds via the activation of 4-bromo-3-fluorobenzoic acid to an active ester, which is then intercepted by benzylamine . The addition of HOBt prevents racemization (irrelevant here, but good practice) and suppresses N-acylurea side-product formation.

Reagents
  • Substrate A: 4-bromo-3-fluorobenzoic acid (1.0 equiv)

  • Substrate B: Benzylamine (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Protocol
  • Activation:

    • Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid and dry DMF (concentration ~0.2 M).

    • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.

    • Add EDC[1]·HCl and HOBt. Stir for 15–30 minutes. Observation: The solution may turn slightly yellow as the active ester forms.

  • Coupling:

    • Add Benzylamine dropwise.

    • Stir the reaction mixture at RT for 12–16 hours under an inert atmosphere (

      
       or Ar).
      
  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

    • Acid Wash: Wash with 1N HCl (

      
      ). Purpose: Removes unreacted amine and DIPEA.
      
    • Base Wash: Wash with Saturated

      
       (
      
      
      
      ). Purpose: Removes unreacted benzoic acid and HOBt.
    • Brine Wash: Wash with saturated NaCl solution to remove residual water/DMF.

  • Purification:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Usually achievable from EtOAc/Hexanes. If purity is <95%, perform flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualizing the Workflow

SynthesisWorkflow Start 4-Bromo-3-fluorobenzoic Acid Activation Activation (EDC/HOBt/DIPEA) Start->Activation Intermediate Active Ester (In Situ) Activation->Intermediate 30 min Coupling Amine Addition (Benzylamine) Intermediate->Coupling Workup Biphasic Workup (HCl / NaHCO3 washes) Coupling->Workup 12-16 hr Product 4-bromo-3-fluoro- N-(phenylmethyl)benzamide Workup->Product Purification

Caption: Step-wise synthesis pathway ensuring removal of unreacted precursors via pH-controlled washes.

Structural Derivatization & Applications

The 4-bromo-3-fluoro-N-(phenylmethyl)benzamide molecule is rarely the "final" drug; it is a Late-Stage Functionalization (LSF) precursor .

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Bromine at position 4 is highly activated for Pd-catalyzed coupling due to the electron-withdrawing nature of the amide and the ortho-fluorine.

  • Target: Biaryl systems (common in kinase inhibitors).

  • Condition:

    
    , 
    
    
    
    ,
    
    
    , Dioxane/Water.
  • Impact: The 3-Fluoro group exerts an orth-effect, twisting the biaryl axis and potentially improving selectivity for enzyme pockets.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Replacing the Bromine with an amine.

  • Target: Aniline derivatives or morpholine-substituted benzamides.

  • Condition:

    
    , 
    
    
    
    , Xantphos,
    
    
    .
C. Metabolic Stability Impact

The 3-Fluorine atom is strategic. In non-fluorinated analogues, the position ortho to the amide is a metabolic "soft spot" prone to hydroxylation. Fluorine blocks this, extending the half-life (


) of the compound in microsomal stability assays.
Derivatization Pathway Diagram

Derivatization Core 4-bromo-3-fluoro- N-(phenylmethyl)benzamide Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (Aminated Derivatives) Core->Buchwald R-NH2 / Pd(0) Heck Heck Reaction (Styrenyl Derivatives) Core->Heck Alkene / Pd(II)

Caption: Divergent synthesis pathways utilizing the 4-Bromo handle for library generation.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature and pressure.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to F, Br, and N content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107722208, N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide (Analogous Structure). Retrieved from [Link]

  • Hwang, S. H., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.[1] Journal of Medicinal Chemistry, 58(15), 5967–5988. Retrieved from [Link]

Sources

Foundational

Halogenated Benzamides: Strategic Design &amp; Therapeutic Applications

Executive Summary: The Privileged Scaffold In medicinal chemistry, the benzamide moiety (Ph-CO-NH-R) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the benzamide moiety (Ph-CO-NH-R) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the introduction of halogen atoms (F, Cl, Br, I) transforms this generic scaffold into a high-precision tool. Halogenation is not merely about adding lipophilicity; it is a strategic maneuver to modulate conformation via Intramolecular Hydrogen Bonding (IMHB) and to exploit Sigma Hole (


-hole)  interactions for orthogonal binding affinity.[1]

This guide details the structural rationale, synthetic pathways, and therapeutic applications of halogenated benzamide derivatives, moving beyond basic synthesis to the causal logic of drug design.[1][2]

The Halogen Advantage: Mechanistic Pillars

The Sigma Hole ( -hole) Interaction

Contrary to the classical view of halogens as purely electron-rich Lewis bases, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1][3][4] While the equatorial belt is electron-rich, the region along the C-X bond axis is electron-deficient.

  • Definition: This positive potential patch is the

    
    -hole.[3][5][6]
    
  • Medicinal Utility: It allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds (halogen bonds) with backbone carbonyls or nucleophilic residues in the target protein.[1]

  • Trend: Interaction strength increases with polarizability: F < Cl < Br < I.

Conformational Locking via IMHB

In ortho-substituted benzamides, the halogen plays a critical role in pre-organizing the ligand conformation.

  • The S(6) Pseudo-Ring: An ortho-substituent (e.g., F or OMe) can accept a hydrogen bond from the amide nitrogen proton.[1] This forms a stable 6-membered pseudo-ring, locking the molecule into a planar conformation.

  • Permeability Impact: This "hides" the amide proton donor, reducing the desolvation penalty required to cross lipid membranes, thereby improving passive permeability (

    
    ).[1]
    
HalogenVan der Waals Radius (Å)Electronegativity (Pauling)

-hole Character
Primary Design Role
Fluorine (F) 1.473.98NegligibleMetabolic blocker, pKa modulation, IMHB acceptor
Chlorine (Cl) 1.753.16ModerateLipophilic space filler, weak

-donor
Bromine (Br) 1.852.96StrongStrong

-donor, selectivity driver
Iodine (I) 1.982.66Very StrongCrystal engineering, Radioligand (Auger)

Therapeutic Case Studies

Neuroscience: D2/D3 Receptor Antagonists

Halogenated benzamides are cornerstones in antipsychotic therapy (e.g., Sulpiride , Raclopride ).[1]

  • Mechanism: These agents bind to the orthosteric site of the Dopamine D2 receptor.

  • Role of Halogen: A chlorine or bromine at the meta-position of the benzamide ring often occupies a hydrophobic sub-pocket, enhancing affinity. The ortho-methoxy group (common in this class) creates the IMHB lock described above, ensuring the pharmacophore enters the binding pocket in the bioactive conformation.

Oncology: HDAC Inhibitors (Entinostat)

Entinostat (MS-275) represents the pinnacle of benzamide design for epigenetic modulation.[1]

  • Target: Class I Histone Deacetylases (HDAC1/3).[1][7]

  • Structural Logic: Unlike hydroxamic acids (e.g., Vorinostat) which chelate the catalytic Zinc ion directly, benzamides like Entinostat bind to the "foot" of the pocket.[1] The internal cavity of HDACs is narrow; the planar benzamide scaffold, often stabilized by halogen or amine substituents, navigates this tunnel to block substrate access.[1]

Diagnostics: F-PET Radiotracers

The short half-life of Fluorine-18 (110 min) makes rapid synthesis of


F-benzamides critical.[1] These are used to map receptor density in neurodegenerative diseases. The strong C-F bond ensures metabolic stability during the imaging window.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for optimizing a benzamide scaffold using halogenation.

BenzamideDesign Scaffold Benzamide Scaffold (Ph-CO-NH-R) Metab Metabolic Instability? (Rapid CYP oxidation) Scaffold->Metab Potency Low Potency? Scaffold->Potency Permeability Low Permeability? Scaffold->Permeability ParaF Add Para-Fluorine (Block Metabolic Soft Spot) Metab->ParaF Block C-H SigmaHole Add Br/I for Sigma-Hole Bonding Potency->SigmaHole Enhance Affinity OrthoLock Add Ortho-F/Cl (IMHB Conformational Lock) Permeability->OrthoLock Reduce PSA Lead Optimized Lead Candidate ParaF->Lead SigmaHole->Lead OrthoLock->Lead

Figure 1: Strategic insertion of halogens to solve specific medicinal chemistry liabilities.

Synthetic Methodologies & Protocols

Strategic Selection of Amidation Routes

The formation of the amide bond is the rate-limiting step in library generation.

  • Acid Chlorides (R-COCl): High reactivity, suitable for sterically hindered anilines.[1] Risk:[1][8] Hydrolysis.

  • Coupling Agents (HATU/EDC): Milder, tolerates sensitive functional groups.[1] Risk:[1][8] High cost, difficult by-product removal.

Protocol: Synthesis of N-(2-aminophenyl)-4-fluorobenzamide

A model protocol for synthesizing an HDAC-inhibitor precursor.[1]

Reagents:

  • 4-Fluorobenzoic acid (1.0 eq)

  • 1,2-Phenylenediamine (3.0 eq) – Excess used to prevent bis-acylation

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • DMF (Dimethylformamide) – Anhydrous[1]

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (2.5 mmol) and stir for 5 minutes under Nitrogen atmosphere.

    • Add HATU (1.1 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester (O-At ester).

  • Coupling:

    • Add 1,2-phenylenediamine (3.0 mmol) dissolved in minimal DMF dropwise to the activated acid solution.

    • Rationale: Slow addition prevents the highly reactive diamine from reacting twice.

    • Stir the reaction at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU by-products.

    • Wash 2: Water (3 x 20 mL) – Crucial to remove DMF.

    • Wash 3: Brine (1 x 20 mL) – Dries the organic layer.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]

  • Purification:

    • The crude residue often contains traces of bis-amide. Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 60% EtOAc in Hexanes.[1] The mono-amide typically elutes after the excess diamine but before the bis-amide.

Synthetic Workflow Diagram

SynthesisFlow Start Start: Benzoic Acid Derivative Check Is the amine sterically hindered or electron-deficient? Start->Check RouteA Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) Check->RouteA Yes (Low Reactivity) RouteB Route B: Coupling Agent (HATU / EDC / HOBt) Check->RouteB No (Standard) Reaction Amidation Reaction (DCM or DMF, Base) RouteA->Reaction RouteB->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Final Pure Halogenated Benzamide Workup->Final

Figure 2: Decision tree for selecting the optimal amidation pathway.

Future Outlook: PROTACs and Beyond

The halogenated benzamide scaffold is evolving. Current research focuses on incorporating these moieties into PROTACs (Proteolysis Targeting Chimeras) .[1] The benzamide acts as the "warhead" binding the target protein (e.g., HDAC), linked to an E3 ligase recruiter. Here, the halogen's role is strictly to maintain high-affinity binding to the target to ensure efficient ubiquitination.

References

  • Clark, T., et al. (2007).[1][5][6] "Halogen bonding: the sigma-hole." Journal of Molecular Modeling. Link

  • Wilcken, R., et al. (2013).[1] "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Galan, J. F., et al. (2009).[1] "Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers." Journal of Physical Chemistry B. Link

  • Knipmeyer, J. T., et al. (2016).[1] "Entinostat: a selective, oral inhibitor of class I histone deacetylases."[1][7][8] Investigational New Drugs. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Benzamide Derivatives." Link

  • Xu, K., et al. (2014).[1] "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability." Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Benzamide Scaffold in Modern Drug Discovery: Structural Pharmacology, Synthesis, and Therapeutic Utility

Executive Summary The substituted benzamide moiety ( ) represents a "privileged scaffold" in medicinal chemistry, distinguished by its capacity to serve as a rigid linker, a hydrogen-bond donor/acceptor, and a scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide moiety (


) represents a "privileged scaffold" in medicinal chemistry, distinguished by its capacity to serve as a rigid linker, a hydrogen-bond donor/acceptor, and a scaffold for conformational restriction. Unlike aliphatic amides, the benzamide unit offers unique electronic conjugation with the aromatic ring, allowing for precise tuning of physicochemical properties (

, logP) and metabolic stability.

This technical guide analyzes the benzamide architecture beyond its role as a simple linker.[1] We explore its function as a Zinc-Binding Group (ZBG) in epigenetic modulation, its conformational locking via intramolecular hydrogen bonding (IMHB) in CNS ligands, and provide validated protocols for its synthesis via classical coupling and modern C-H activation.

Structural Pharmacology: The "Privileged" Nature

The ubiquity of benzamides in FDA-approved drugs (e.g., Sulpiride, Entinostat, Metoclopramide) is not accidental. It stems from three distinct molecular characteristics that drug developers can exploit:

The Ortho-Effect and Conformational Locking

In fluid solution, the amide bond has rotational freedom. However, introducing a hydrogen-bond acceptor (e.g.,


, 

) at the ortho position of the benzene ring creates a stable Intramolecular Hydrogen Bond (IMHB) with the amide nitrogen proton (

).
  • Mechanism: This interaction forms a pseudo-six-membered ring, locking the amide group into a coplanar conformation with the benzene ring.

  • Therapeutic Impact: This "conformational lock" reduces the entropic penalty of binding. In dopamine D2 antagonists like Amisulpride , this locked conformation is critical for fitting into the narrow orthosteric binding pocket of the GPCR [1].

Benzamides as Zinc Binding Groups (ZBG)

In the design of Histone Deacetylase (HDAC) inhibitors, the benzamide moiety serves as a bioisostere to the labile hydroxamic acid group.

  • Mechanism: 2-Aminobenzamides (e.g., Entinostat/MS-275 ) coordinate the catalytic

    
     ion at the bottom of the HDAC active site. The amide carbonyl oxygen and the adjacent amino group form a bidentate chelate with the zinc, inhibiting the deacetylation of histones [2].
    
  • Selectivity: Unlike non-selective hydroxamates, benzamides often exhibit Class I HDAC selectivity (HDAC 1, 2, 3) due to specific interactions with the "foot pocket" of the enzyme [3].

Synthetic Architectures

Classical Approach: Amide Coupling

The standard construction involves the reaction of a substituted benzoic acid with an amine.[1][2] While seemingly trivial, steric hindrance (especially with ortho-substituents) requires high-efficiency coupling reagents like HATU or T3P to prevent racemization of chiral amines and ensure high yields.

Modern Approach: C-H Activation

Direct functionalization of the benzamide ring uses the amide group itself as a Directing Group (DG) . Transition metals (Pd, Rh, Ru) coordinate to the amide oxygen or nitrogen, activating the ortho C-H bond for arylation, alkylation, or halogenation. This bypasses the need for pre-functionalized starting materials [4].

Case Studies in Drug Discovery

Drug NameTargetTherapeutic AreaKey Benzamide Feature
Amisulpride D2/D3 ReceptorAntipsychoticOrtho-methoxy group creates IMHB, locking conformation for receptor selectivity.
Entinostat HDAC 1/3Oncology2-aminobenzamide acts as a stable Zinc Binding Group (ZBG), replacing toxic hydroxamic acids.
Olaparib PARPOncologyCyclized benzamide (phthalazinone) mimics

substrate to inhibit DNA repair.
Itopride D2/AChEGastroprokineticPara-substituted benzamide linker provides optimal spacing for dual-target engagement.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Benzamide Synthesis

Use Case: General library generation with sterically hindered substrates.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS for the disappearance of the acid peak (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup (Self-Validating): Dilute with EtOAc (30 mL). Wash sequentially with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
Protocol B: Palladium-Catalyzed Ortho-Arylation (C-H Activation)

Use Case: Late-stage functionalization of the benzamide core.

Reagents:

  • N-Alkyl Benzamide (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant/Additive:

    
     (1.5 equiv)
    
  • Acid: TFA (Trifluoroacetic acid) (2.0 equiv)

  • Solvent: DCE (Dichloroethane)

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine benzamide (0.2 mmol), Aryl Iodide (0.3 mmol),

    
     (0.02 mmol), and 
    
    
    
    (0.3 mmol).
  • Solvation: Add DCE (2 mL) and TFA (0.4 mmol).

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

  • Mechanism Check: The amide oxygen coordinates Pd, directing it to the ortho position.

    
     regenerates the Pd(II) species.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Purification: Isolate via preparative TLC or HPLC.

Visualization of Mechanisms & Workflows

Diagram 1: The "Ortho-Effect" SAR Logic

This diagram illustrates how specific substitutions on the benzamide core drive pharmacological outcomes, specifically highlighting the conformational lock.

BenzamideSAR Core Benzamide Core (Ph-CO-NH-R) Ortho Ortho-Substitution (-OCH3, -F, -OH) Core->Ortho Structural Modification MetaPara Meta/Para-Substitution (Electronic Tuning) Core->MetaPara Electronic Modification AmideN Amide Nitrogen (Linker/ZBG) Core->AmideN Functional Modification Effect1 Intramolecular H-Bond (Conformational Lock) Ortho->Effect1 Induces Effect2 Solubility & Metabolic Stability MetaPara->Effect2 Modulates Effect4 Zinc Chelation (HDAC Inhibition) AmideN->Effect4 Enables (if NH2 present) Effect3 Receptor Selectivity (e.g., D2 vs D3) Effect1->Effect3 Results in

Caption: Structural Activity Relationship (SAR) logic of the benzamide scaffold. The Ortho-substituent is critical for conformational locking via intramolecular hydrogen bonding.

Diagram 2: Synthetic Workflow for Library Generation

A decision tree for selecting the correct synthetic route based on substrate complexity.

SynthesisWorkflow Start Target Benzamide Design Check1 Is the Benzoic Acid Commercially Available? Start->Check1 RouteA Route A: Classical Coupling (HATU/T3P) Check1->RouteA Yes RouteB Route B: C-H Activation (Pd/Rh Catalysis) Check1->RouteB No (Need late-stage func.) StepA1 Activate Acid (HATU/DIPEA) RouteA->StepA1 StepB1 Use Amide as Directing Group RouteB->StepB1 StepA2 Add Amine StepA1->StepA2 QC QC: LC-MS & NMR (Check Purity >95%) StepA2->QC StepB2 Ortho-Arylation (Pd-Cat) StepB1->StepB2 StepB2->QC Final Library Ready for Screening QC->Final

Caption: Decision matrix for benzamide synthesis. Route A is preferred for standard libraries; Route B is utilized for late-stage diversification of the core scaffold.

References

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73–78.

  • Lombardi, P. M., et al. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 21(6), 735–743.

  • Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142–3145.[3]

  • Wasa, M., et al. (2011). Pd(II)-catalyzed ortho-trifluoromethylation of arenes using TFA as a promoter. Journal of the American Chemical Society, 133(32), 12384–12387.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Palladium-Catalyzed Cross-Coupling of N-benzyl-4-bromo-3-fluorobenzamide

Abstract N-benzyl-4-bromo-3-fluorobenzamide is a key building block in medicinal chemistry and materials science. Its strategic functionalization via palladium-catalyzed cross-coupling reactions opens a gateway to a dive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-benzyl-4-bromo-3-fluorobenzamide is a key building block in medicinal chemistry and materials science. Its strategic functionalization via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of complex molecules. This guide provides an in-depth analysis and detailed protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this substrate. We will explore the mechanistic underpinnings of these transformations, offer guidance on reagent selection, and present step-by-step experimental procedures designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.

Introduction and Scientific Context

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic scaffolds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile methodology for achieving these transformations with high efficiency and functional group tolerance.[1]

The substrate, N-benzyl-4-bromo-3-fluorobenzamide, presents a unique combination of electronic and steric features. The bromine atom serves as the reactive handle for coupling. The ortho-fluorine and para-amide groups are electron-withdrawing, which can influence the reactivity of the C-Br bond. This application note will focus on two of the most powerful cross-coupling reactions for this substrate:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond by coupling with an organoboron reagent.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond by coupling with an amine.[2][3]

Understanding the principles behind catalyst and ligand selection is paramount for success. Modern biaryl phosphine ligands, for example, are crucial for promoting the formation of the active, monoligated Pd(0) species, which is essential for efficient oxidative addition, especially with challenging substrates.[4][5][6]

Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7][8] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)-Br(L)_n Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate Ar-Pd(II)-R(L)_n OxAdd->Transmetal R-B(OH)₂ Base Transmetal->Pd0 Reductive Elimination (Ar-R Product) Product Coupled Product (Ar-R) Transmetal->Product ArBr N-benzyl-4-bromo- 3-fluorobenzamide ArBr->OxAdd Boronic Arylboronic Acid R-B(OH)₂ Boronic->Transmetal caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Application Protocol I: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of N-benzyl-4-bromo-3-fluorobenzamide with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Moles (mmol)Eq.
N-benzyl-4-bromo-3-fluorobenzamide324.16324 mg1.01.0
Arylboronic AcidVariable1.2 - 1.5 mmol1.2 - 1.51.2 - 1.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg0.025 (0.05 Pd)0.025
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5141 mg0.100.10
K₃PO₄ (Potassium phosphate)212.27425 mg2.02.0
Toluene-5 mL--
Water-0.5 mL--
Experimental Workflow Diagram

Workflow_Suzuki start Start: Assemble Reagents reagents 1. Add Solids to Flask: - Substrate - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd₂(dba)₃) - Ligand (SPhos) start->reagents atmosphere 2. Inert Atmosphere: Evacuate and backfill flask with Argon/Nitrogen (3x) reagents->atmosphere solvents 3. Add Degassed Solvents: - Toluene - Water atmosphere->solvents reaction 4. Reaction: Heat to 80-110 °C with vigorous stirring (Monitor by TLC/LC-MS) solvents->reaction workup 5. Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with water & brine reaction->workup purify 6. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify end End: Characterized Product purify->end caption Figure 2. Experimental Workflow for Suzuki Coupling.

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-benzyl-4-bromo-3-fluorobenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.10 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[9]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water is often beneficial for the transmetalation step.[10]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is crucial, especially in biphasic systems, to ensure efficient mixing.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Protocol II: Buchwald-Hartwig C-N Amination

This protocol outlines a general procedure for the amination of N-benzyl-4-bromo-3-fluorobenzamide with a primary or secondary amine.

Reagents and Rationale

The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[2] Sodium tert-butoxide (NaOtBu) is commonly used. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often required to facilitate both the oxidative addition and the final reductive elimination steps.[4][11]

ReagentM.W. ( g/mol )Suggested Quantity (1 mmol scale)Moles (mmol)Eq.
N-benzyl-4-bromo-3-fluorobenzamide324.16324 mg1.01.0
Amine (Primary or Secondary)Variable1.2 mmol1.21.2
Pd(OAc)₂ (Palladium(II) acetate)224.504.5 mg0.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6619 mg0.040.04
NaOtBu (Sodium tert-butoxide)96.10135 mg1.41.4
Toluene (anhydrous, degassed)-5 mL--
Step-by-Step Protocol
  • Vessel Preparation: In a glovebox or under a flow of inert gas, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: To the catalyst solution, add N-benzyl-4-bromo-3-fluorobenzamide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Caution: NaOtBu is a strong base and should be handled with care under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction as described in Protocol I. The work-up procedure is similar, but a careful quench with saturated aqueous ammonium chloride (NH₄Cl) may be necessary before extraction if excess strong base remains.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive CatalystUse fresh palladium source and ligand. Pd₂(dba)₃ can degrade over time. Ensure proper inert atmosphere technique.[9]
Insufficient Base ActivityUse a fresh, anhydrous base. For Suzuki coupling, grinding K₃PO₄ to a fine powder can improve reproducibility.[12]
Low Reaction TemperatureCautiously increase the temperature in 10 °C increments. Excessive heat can cause catalyst decomposition.[9]
Formation of Side Products Homocoupling of Boronic AcidRigorously degas all solvents and the reaction mixture to remove oxygen. Starting with a Pd(0) source can mitigate this.[9]
Protodeboronation (Loss of Boron)Minimize water content or screen different bases. Sterically hindered ligands can sometimes promote this side reaction.[10]
Hydrodehalogenation (Br replaced by H)Ensure an anhydrous reaction environment (for Buchwald-Hartwig). Beta-hydride elimination can be a competing pathway.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, and phosphine ligands are air-sensitive and can be pyrophoric.[15] All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).[15]

  • Reagent Handling: Palladium compounds can be toxic. Avoid inhalation of dust and skin contact.[14][16] Sodium tert-butoxide is corrosive and moisture-sensitive. Boronic acids can be irritants. Handle all chemicals in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local regulations.[16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kelly, C. G., et al. (2012). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • van der Pijl, F., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Tascón, J. A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Frontiers in Chemical Engineering. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • PMC. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. [Link]

  • ResearchGate. (2026, January 5). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

Sources

Application

using N-benzyl-4-bromo-3-fluorobenzamide as a Btk inhibitor intermediate

Application Note: Strategic Utilization of N-benzyl-4-bromo-3-fluorobenzamide in Btk Inhibitor Design Abstract & Strategic Value Bruton’s Tyrosine Kinase (Btk) remains a high-value target for the treatment of B-cell mali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-benzyl-4-bromo-3-fluorobenzamide in Btk Inhibitor Design

Abstract & Strategic Value

Bruton’s Tyrosine Kinase (Btk) remains a high-value target for the treatment of B-cell malignancies (CLL, MCL) and autoimmune disorders. While first-generation inhibitors like Ibrutinib established the clinical efficacy of targeting Cys481, next-generation discovery demands scaffolds that offer tunable physicochemical properties and metabolic stability.

N-benzyl-4-bromo-3-fluorobenzamide represents a premier "late-stage diversification" intermediate. Its structural logic is threefold:

  • The Benzamide Core: Provides a rigid linker that positions the inhibitor within the ATP-binding pocket, forming critical H-bonds with the hinge region (Glu475/Met477).

  • The 3-Fluoro Substituent: Increases metabolic stability by blocking P450 oxidation at the vulnerable phenyl ring position and modulates the acidity of the amide proton.

  • The 4-Bromo Handle: A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing researchers to rapidly screen diverse "warheads" or hinge-binding heterocycles.

This guide details the synthesis, downstream derivatization, and biological validation of Btk inhibitors derived from this scaffold.

Chemical Synthesis & Derivatization Protocols

Workflow Visualization

The following diagram outlines the conversion of the benzoic acid precursor into the intermediate, followed by its application in generating a library of Btk inhibitors.

SynthesisWorkflow cluster_0 Key Transformation Precursor 4-bromo-3-fluorobenzoic acid Coupling Amide Coupling (HATU/DIPEA) Precursor->Coupling Amine Benzylamine Amine->Coupling Intermediate INTERMEDIATE: N-benzyl-4-bromo-3-fluorobenzamide Coupling->Intermediate 95% Yield Suzuki Suzuki Cross-Coupling (Pd(dppf)Cl2 / Ar-B(OR)2) Intermediate->Suzuki Diversification Final Final Btk Inhibitor (Library Generation) Suzuki->Final C-C Bond Formation

Figure 1: Synthetic workflow transforming the acid precursor into the active Btk inhibitor library via the N-benzyl-4-bromo-3-fluorobenzamide scaffold.

Protocol A: Synthesis of the Intermediate

Objective: Efficient generation of N-benzyl-4-bromo-3-fluorobenzamide from 4-bromo-3-fluorobenzoic acid.

Reagents:

  • 4-bromo-3-fluorobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 4-bromo-3-fluorobenzoic acid in anhydrous DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Dropwise add Benzylamine.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: ~308/310 amu for Br isotopes).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Downstream Application (Suzuki Coupling)

Objective: Attaching the "hinge binder" (e.g., a pyrimidine or pyridine boronic ester) to the 4-position.

Reagents:

  • Intermediate: N-benzyl-4-bromo-3-fluorobenzamide (1.0 eq)

  • Boronic Ester: Aryl-B(pin) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine the Intermediate and Boronic Ester in a microwave vial. Dissolve in 1,4-Dioxane. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalysis: Add Pd(dppf)Cl₂·DCM and aqueous K₂CO₃.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Isolation: Filter through Celite to remove Pd black. Concentrate and purify via HPLC.

Biological Evaluation: Btk Kinase Assay

Once the library is synthesized, the compounds must be validated for biochemical potency. The industry standard is the ADP-Glo™ Kinase Assay (Promega), which measures the conversion of ATP to ADP.[1][2]

Btk Signaling Pathway Context

Understanding the upstream and downstream nodes is vital for interpreting cellular assay data.

BtkPathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk Kinases BCR->Lyn PI3K PI3K Lyn->PI3K Btk Btk (Target) Lyn->Btk Phosphorylation (Y551) PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->Btk Recruitment (PH Domain) PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB

Figure 2: The B-Cell Receptor signaling cascade showing Btk's critical role in linking upstream BCR activation to downstream calcium flux and transcription.

Protocol C: ADP-Glo™ Btk Assay

Materials:

  • Recombinant Human Btk enzyme (Full length or Kinase Domain).

  • Substrate: Poly(Glu, Tyr) 4:1.[2]

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2][3][4]

Assay Conditions (384-well plate):

Parameter Condition Rationale
Buffer 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50μM DTT Mn²⁺ is often required for optimal Btk activity. DTT prevents oxidation of Cys481.
ATP Conc. K_m apparent (typically 10-50 μM) Testing at K_m ensures competitive inhibitors are detected accurately.

| Incubation | 60 min @ RT | Sufficient time for linear ADP generation. |

Procedure:

  • Compound Prep: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Enzyme Mix: Add 2 μL of Btk enzyme (0.5 ng/well) to the plate.

  • Inhibitor Addition: Add 1 μL of compound. Incubate 15 min to allow equilibrium binding.

  • Reaction Start: Add 2 μL of ATP/Substrate mix. Incubate 60 min.

  • Termination: Add 5 μL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 μL Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase signal).[3] Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of the boronic esterSwitch base to K₃PO₄ or use anhydrous conditions. Ensure temp < 100°C.
Debromination (H-product) Pd-hydride formation (overheating/solvent)Reduce temperature; switch solvent to Toluene/Water mix.
High Assay Background ATP contamination or impure enzymeUse ultrapure ATP; titrate enzyme concentration down.
Insoluble Intermediate Rigid benzamide stackingUse 5-10% MeOH in DCM for chromatography; heat gently during reaction setup.

References

  • Liang, C., et al. Discovery of N-((1-(4-(4-amino-3-methoxyphenyl)piperazin-1-yl)isoquinolin-3-yl)methyl)benzamide derivatives as potent and selective Btk inhibitors. European Journal of Medicinal Chemistry, 2017.[5] [Link][6][7]

  • Bender, A. T., et al. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton’s Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters, 2017. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 1995.[8] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-4-bromo-3-fluorobenzamide

Ticket ID: #AMIDE-782-F Subject: Yield Optimization & Troubleshooting for Fluorinated Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-782-F Subject: Yield Optimization & Troubleshooting for Fluorinated Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Low yield and inconsistent purity during the amidation of 4-bromo-3-fluorobenzoic acid with benzylamine.

Technical Diagnosis: The core challenge lies in the electronic nature of the 4-bromo-3-fluorobenzoic acid precursor. The 3-fluoro and 4-bromo substituents are electron-withdrawing groups (EWG).

  • Effect: They significantly lower the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making the carbonyl carbon highly electrophilic upon activation.

  • Consequence: While this increases reactivity toward the amine, it makes the activated intermediate (acid chloride or active ester) hypersensitive to hydrolysis by atmospheric moisture.

  • Result: The most common yield-killer is the conversion of the activated intermediate back to the starting acid before the amine can attack.

Method Selection Wizard

Use the following logic flow to determine the optimal protocol for your specific scale and constraints.

MethodSelection cluster_legend Key Decision Factors Start START: Select Scale & Constraints ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Scale-up) ScaleCheck->LargeScale CostCheck Reagent Cost Sensitivity? SmallScale->CostCheck Purification Purification Preference? LargeScale->Purification High Budget High Budget CostCheck->High Budget Low Budget Low Budget CostCheck->Low Budget Avoid Chromatography Avoid Chromatography Purification->Avoid Chromatography Column OK Column OK Purification->Column OK RouteA RECOMMENDED ROUTE A: Acid Chloride Method (SOCl2 / Oxalyl Chloride) RouteB RECOMMENDED ROUTE B: Coupling Agent Method (HATU / EDC) High Budget->RouteB Low Budget->RouteA Avoid Chromatography->RouteA Column OK->RouteB Legend Route A: High Yield, Harsh Conditions Route B: Moderate Yield, Mild Conditions

Figure 1: Decision matrix for selecting the synthesis route based on scale and resource constraints.

Protocol A: The Acid Chloride Route (High Yield / Scale-Up)

Best For: Scale >1g, avoiding column chromatography, highest possible conversion.

The Science

The electron-withdrawing fluorine at the meta position destabilizes the transition state slightly less than a para substituent would, but it still makes the acid chloride extremely reactive. We use Thionyl Chloride (


)  with catalytic DMF . The Vilsmeier-Haack intermediate formed by DMF/SOCl2 is crucial for activating the electron-deficient benzoic acid.
Step-by-Step Methodology
  • Activation:

    • In a dry RBF under

      
      , suspend 4-bromo-3-fluorobenzoic acid  (1.0 equiv) in anhydrous Dichloromethane (DCM)  or Toluene  (5–10 volumes).
      
    • Add DMF (0.05 equiv / 2-3 drops). Critical: Do not omit.

    • Add Thionyl Chloride (

      
      )  (1.5 equiv) dropwise at 0°C.
      
    • Reflux for 2 hours.[1] The solution should turn clear.

    • Evaporation (Crucial Step): Evaporate solvent and excess

      
       to dryness in vacuo. Re-dissolve the residue in fresh anhydrous DCM. Reason: Removes HCl and excess thionyl chloride that would consume your amine.
      
  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add Triethylamine (

      
      )  or DIPEA  (2.0 equiv) to scavenge HCl.
      
    • Add Benzylamine (1.1 equiv) dropwise. Note: Exothermic.

    • Warm to Room Temperature (RT) and stir for 1 hour.

  • Workup (Self-Purifying):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
        (removes unreacted acid).[2]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Usually a white solid requiring only recrystallization (EtOH/Water).

Protocol B: The Coupling Agent Route (Discovery / Mild)

Best For: <100mg, parallel synthesis, acid-sensitive substrates.

The Science

HATU is preferred over EDC/HOBt for electron-deficient acids because the At-HOAt active ester is more stable against hydrolysis than the OBt ester, yet highly reactive toward the amine.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (minimum volume, ~0.2 M).

    • Add DIPEA (3.0 equiv). Note: Excess base is needed to ensure the carboxylic acid is deprotonated (carboxylate) for HATU attack.

  • Activation:

    • Add HATU (1.1 equiv) at RT. Stir for 5–10 minutes.

    • Observation: Solution often turns yellow/orange.

  • Addition:

    • Add Benzylamine (1.2 equiv).

    • Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) (10x volume of DMF used).

    • Wash 3x with Water (removes DMF).

    • Wash 2x with Brine .

    • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts. (Eluent: 10-30% EtOAc in Hexanes).

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture Hydrolysis The 3-F/4-Br acid chloride is hyper-reactive. Ensure glassware is flame-dried and solvents are anhydrous.
Precipitate during amine addition Amine Salt Formation HCl generated (Route A) is protonating the benzylamine before it reacts. Increase mixing speed; add base (

) before the amine.
Impurity: "Double" Mass (+ mass of acid) Anhydride Formation Stoichiometry error. If activation is too slow (Route B), the activated acid reacts with unreacted acid. Increase activation time or switch to HATU.
Starting Material Remains Deactivated Acid The 4-Br/3-F combination lowers nucleophilicity of the carboxylate. Ensure strictly 3.0 equiv of DIPEA is used in Route B to force deprotonation.
Visualizing the Yield Loss Pathway

Understanding where you lose material is key to fixing it.

YieldLoss cluster_warning CRITICAL CONTROL POINT Acid Start: Acid Activated Activated Intermediate Acid->Activated Activation Product Target Amide Activated->Product + Amine (Fast) Hydrolysis Hydrolysis (Reverts to Acid) Activated->Hydrolysis + H2O (Very Fast!)

Figure 2: The "Danger Zone" for electron-deficient benzoic acids. The rate of hydrolysis (


) often competes with amidation (

) if moisture is present.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but expect lower yields (60-70%). The electron-withdrawing fluorine makes the O-acylisourea intermediate less stable. If you must use carbodiimides, strictly use EDC·HCl and add DMAP (10 mol%) to catalyze the acyl transfer.

Q: My product is oiling out during workup. How do I solidify it? A: N-benzyl-4-bromo-3-fluorobenzamide is highly lipophilic. If it oils out:

  • Dissolve in a minimum amount of hot Ethanol.

  • Add water dropwise until cloudy.

  • Scratch the glass side with a spatula and cool slowly to 4°C.

  • Alternatively, triturating the oil with cold Hexanes often induces crystallization.

Q: Why is the color of the reaction turning dark/black? A: Benzylamine is prone to oxidation if old. Ensure your benzylamine is clear/colorless. If using Route A (


), dark color usually indicates excessive heating or charring of DMF. Keep the activation step at reflux but do not overheat the residue during evaporation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Optimization

Technical Support Center: Recrystallization of Halogenated Benzamides

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with halogenated benzamides. Recrystallization is a powerful technique for the purification of t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with halogenated benzamides. Recrystallization is a powerful technique for the purification of these compounds, but it often requires careful solvent selection and troubleshooting. This guide provides in-depth answers to common questions and solutions to problems you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of halogenated benzamides, offering potential causes and actionable solutions.

Question 1: My halogenated benzamide is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming an immiscible liquid instead of solid crystals. This is a common issue, especially with compounds that have a relatively low melting point or when the solution is too saturated at a high temperature.

  • Probable Cause 1: Supersaturation. The solution may be too concentrated, preventing the orderly arrangement of molecules into a crystal lattice.[1]

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[2]

  • Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[1]

    • Solution: Ensure a slow and gradual cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[1] Insulating the flask can also help slow the cooling rate.[2]

  • Probable Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too close to the melting point of the benzamide.[3]

    • Solution: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the overall solvent properties.

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Probable Cause: Excessive Solvent Volume. Using too much solvent will keep the compound dissolved even at low temperatures.[1]

    • Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent.[2] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, which could lead to rapid crystallization and trapping of impurities.

    • Solution 2: Induce Crystallization. If you are confident the solution is close to saturation, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4]

Question 3: The recrystallization resulted in a very low yield. How can I improve it?

A low yield can result from several factors, from using too much solvent to losing product during the washing step.

  • Probable Cause 1: Using too much solvent. As mentioned previously, this will keep a significant portion of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel.

    • Solution: To prevent this, use a pre-heated funnel and flask for the filtration and perform the filtration as quickly as possible.

  • Probable Cause 3: Product loss during washing. Washing the collected crystals with a solvent in which the product is even slightly soluble will lead to a loss of yield.[1]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4] The colder the solvent, the lower the solubility of your compound.

Question 4: My final product is colored, but it should be a white or colorless solid. How can I remove the colored impurities?

Colored impurities are common byproducts of organic reactions.

  • Probable Cause: Formation of Chromophoric Byproducts. Side reactions during the synthesis can lead to highly colored impurities.[1]

    • Solution: Use Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[1][5] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.[1] After a few minutes of gentle boiling, remove the charcoal by hot gravity filtration.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of halogenated benzamides.

What are the best starting solvents for the recrystallization of halogenated benzamides?

The principle of "like dissolves like" is a good starting point.[6] Halogenated benzamides have moderate polarity due to the amide functional group and the halogen substituent(s). The polarity of the carbon-halogen bond increases from iodine to fluorine.[7]

Commonly successful solvent systems for benzamides include:

  • Single Solvents: Ethanol, methanol, acetone, and ethyl acetate are often good choices.[1][8][9]

  • Mixed Solvent Systems: When a single solvent is not ideal, a mixed solvent system can be very effective.[10] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[1][10] In these systems, the halogenated benzamide is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "poor" solvent or antisolvent (e.g., water) is added dropwise until the solution becomes cloudy (the cloud point), indicating the onset of crystallization.[10][11]

How do I select the right solvent?

The ideal recrystallization solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.[1]

  • Not react with the compound.[12]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[3]

  • Be sufficiently volatile for easy removal from the purified crystals.[3][12]

To find the best solvent, perform small-scale solubility tests with a few milligrams of your compound in about 1 mL of various solvents in test tubes.[10]

How does the position and type of halogen affect solvent choice?

While general principles apply, the specific halogen and its position on the aromatic ring can influence the compound's polarity and solubility. For instance, increasing the number of halogen substituents will generally decrease the compound's polarity, making it less soluble in polar solvents like water and more soluble in non-polar solvents. The electronegativity of the halogen also plays a role in the polarity of the carbon-halogen bond.[7]

What are the key safety precautions when performing recrystallizations with halogenated compounds?

  • Ventilation: Always work in a well-ventilated fume hood, as many organic solvents are volatile and can be harmful if inhaled.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a good general choice).[13][14]

  • Heating: Use a heating mantle or steam bath for flammable solvents. Avoid open flames.

  • Waste Disposal: Dispose of halogenated organic waste in designated containers according to your institution's safety guidelines.[13]

Solvent Selection and Properties

The following table summarizes the properties of common solvents used for the recrystallization of halogenated benzamides. The polarity index is a relative measure of a solvent's polarity.

SolventBoiling Point (°C)Polarity Index (P')Comments
Water10010.2Good for highly polar benzamides or as an antisolvent with alcohols.[15][16]
Methanol655.1A polar protic solvent, often effective for benzamides.[8][9]
Ethanol784.3A versatile and commonly used solvent for benzamides, also used in mixed systems with water.[1][6][15]
Acetone565.1A polar aprotic solvent, good for many organic compounds.[8][9]
Ethyl Acetate774.4A moderately polar solvent, often used in a mixed system with hexanes.[1][15]
Dichloromethane403.1A good solvent for many organic compounds, but its low boiling point may not provide a large solubility differential.
Toluene1112.4A non-polar aromatic solvent, can be useful for less polar benzamides.
Hexane/Heptane~69/~98~0.1Non-polar solvents, typically used as antisolvents with more polar solvents like ethyl acetate.[15]

Standard Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of a halogenated benzamide using a single solvent system.

  • Dissolution: Place the crude halogenated benzamide in an appropriately sized Erlenmeyer flask. Add a small amount of the selected recrystallization solvent, enough to create a slurry.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[5] Swirl the flask and gently boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4] Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[4]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates the logical steps involved in choosing an appropriate recrystallization solvent system.

G cluster_0 start Start: Crude Halogenated Benzamide Sample solubility_test Perform Solubility Tests (Small Scale) start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good solubility in hot, poor in cold solvent? mixed_solvent Mixed Solvent System solubility_test->mixed_solvent Too soluble or insoluble in single solvents? dissolve_hot Dissolve in Minimum Hot 'Good' Solvent single_solvent->dissolve_hot Yes cool_slowly Cool Slowly to Room Temperature mixed_solvent->dissolve_hot Yes add_antisolvent Add 'Poor' Solvent (Antisolvent) Dropwise to Hot Solution dissolve_hot:s->add_antisolvent:n cloud_point Cloudiness Appears? add_antisolvent->cloud_point cloud_point->add_antisolvent No, add more antisolvent reheat Reheat to Dissolve/ Add a Few Drops of 'Good' Solvent cloud_point->reheat Yes reheat->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form induce_crystallization Induce Crystallization: - Scratch inner wall - Add seed crystal - Cool further (ice bath) crystals_form->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization->crystals_form wash_crystals Wash with a Small Amount of Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end End: Pure Halogenated Benzamide Crystals dry_crystals->end

Caption: Recrystallization Solvent Selection Workflow

References

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Nerz, Dr. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • Unknown. (n.d.). 4. Crystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp.
  • Unknown. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • BASF. (2026, January 20). Safety data sheet.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Justia Patents. (1992, June 9). Benzamide derivatives.
  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
  • PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Unknown. (n.d.). Organic halides.
  • PMC. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Unknown. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2022, August 10). 4.1: Polar Reactions.
  • CrystEngComm (RSC Publishing). (n.d.). Solvent effects on halogen bond symmetry.
  • MDPI. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • Benchchem. (n.d.). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of N-benzyl-4-bromo-3-fluorobenzamide: A ¹H NMR-Centric Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-benzyl-4-bromo-3-fluorobenzamide, a compound of interest in synthetic and medicinal chemistry. As researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-benzyl-4-bromo-3-fluorobenzamide, a compound of interest in synthetic and medicinal chemistry. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This document serves as a practical guide to interpreting the complex spectral data of this molecule, explaining the causal relationships between its structure and the resulting NMR signals. Furthermore, we will objectively compare the utility of ¹H NMR with orthogonal analytical techniques, providing a holistic perspective on structural characterization.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. Every unique proton environment generates a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal its precise location and neighboring atoms. For N-benzyl-4-bromo-3-fluorobenzamide, we can dissect the spectrum into three key regions corresponding to the molecule's distinct structural motifs.

Chemical structure of N-benzyl-4-bromo-3-fluorobenzamide with protons labeled for NMR analysis.

Figure 1. Structure of N-benzyl-4-bromo-3-fluorobenzamide with key protons labeled for spectral assignment.

This region is the most complex due to the varied electronic effects of the substituents—fluorine, bromine, and the N-benzylcarboxamide group—and the presence of spin-active ¹⁹F.

  • Proton Ha (Position 2): This proton is ortho to the strongly electron-withdrawing amide group and meta to the fluorine atom. The deshielding effect of the ortho-carbonyl group is dominant, pushing this signal significantly downfield.[1] It will be split by the meta proton Hc (⁴JHH) and, more significantly, by the ortho fluorine atom (³JHF). The expected multiplicity is a doublet of doublets (dd) .

  • Proton Hb (Position 5): Positioned ortho to the bromine atom and meta to both the amide and fluorine substituents, Hb experiences a moderately deshielded environment. Its splitting pattern is determined by coupling to the ortho proton Hc (³JHH) and the meta fluorine atom (⁴JHF). This signal is predicted to be a doublet of doublets (dd) .

  • Proton Hc (Position 6): This proton is subject to multiple couplings: ortho to Hb (³JHH), meta to Ha (⁴JHH), and para to the fluorine atom (⁵JHF). The resulting multiplicity will be a doublet of doublet of doublets (ddd) , although the smaller para H-F coupling may not be fully resolved, potentially appearing as a complex triplet or multiplet.

The presence of the ¹⁹F nucleus (I=1/2) is a critical feature, as it couples to protons through bonds, providing an additional layer of structural confirmation. The magnitudes of these H-F coupling constants are well-characterized and follow predictable trends based on the number of intervening bonds.[2][3][4]

The five protons on the benzyl group's phenyl ring are in a much simpler environment. Due to rapid rotation around the C-C bond, they typically appear as a single, complex multiplet in the range of 7.2-7.4 ppm, which is characteristic of a monosubstituted benzene ring.[5][6]

  • Amide Proton Hf (-NH-): The chemical shift of the amide proton is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad signal. It will be split by the two adjacent methylene protons (Hd), resulting in a triplet (t) , assuming the rate of proton exchange is slow.[5]

  • Methylene Protons Hd (-CH₂-): These two protons are chemically equivalent. They are adjacent to the electron-withdrawing nitrogen atom, shifting their signal downfield relative to a simple alkane. They are coupled to the single amide proton (Hf), which splits their signal into a doublet (d) .[5][6] The coupling constant, ³JH-N-C-H, is typically around 5-6 Hz.

The following table summarizes the predicted spectral data for N-benzyl-4-bromo-3-fluorobenzamide when dissolved in a standard NMR solvent like CDCl₃.

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constants (J, Hz)
HaBenzoyl C2-H7.7 – 7.9dd³JHF ≈ 6-10 Hz, ⁴JHH ≈ 2-3 Hz
HbBenzoyl C5-H7.5 – 7.7dd³JHH ≈ 7-9 Hz, ⁴JHF ≈ 5-8 Hz
HcBenzoyl C6-H7.2 – 7.4ddd³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-3 Hz
HeBenzyl Ar-H7.2 – 7.4mN/A
HfAmide N-H6.5 – 8.0 (broad)t³JHNCH ≈ 5-6 Hz
HdMethylene -CH₂-4.6 – 4.8d³JHNCH ≈ 5-6 Hz

dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, t = triplet, d = doublet.

mol Ha Ha Hc Hc Ha->Hc ⁴JHH (meta) F3 F Ha->F3 ³JHF (ortho) Hb Hb Hb->Hc ³JHH (ortho) Hb->F3 ⁴JHF (meta) Hc->F3 ⁵JHF (para) Hd Hd Hf Hf Hd->Hf ³JHNCH

Caption: Key through-bond J-coupling interactions in N-benzyl-4-bromo-3-fluorobenzamide.

Experimental Protocol for High-Resolution ¹H NMR

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and standardized experimental protocol. This self-validating system ensures data integrity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of N-benzyl-4-bromo-3-fluorobenzamide.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using the following typical parameters on a 400 MHz spectrometer:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

      • Spectral Width: -2 to 12 ppm

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS phase_base->calibrate integrate Integrate Peaks calibrate->integrate report report integrate->report Final Spectrum & Analysis

Caption: Standardized workflow for acquiring and processing a ¹H NMR spectrum.

Comparison with Orthogonal Analytical Techniques

While ¹H NMR is arguably the most powerful tool for elucidating the structure of small organic molecules, a multi-technique approach provides the most robust and defensible characterization. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of N-benzyl-4-bromo-3-fluorobenzamide.

Technique Information Provided for this Molecule Advantages Limitations
¹H NMR Precise proton environments, connectivity (via J-coupling), stereochemistry, and relative quantitation of protons.Unrivaled detail on H-framework; non-destructive.Requires soluble sample; can be complex for large molecules.
¹³C NMR Number of unique carbon atoms, hybridization (sp², sp³), and electronic environment of the carbon skeleton.[7]Complements ¹H NMR by showing the carbon backbone directly.Low natural abundance of ¹³C requires longer acquisition times; no C-C coupling observed.
FT-IR Presence of key functional groups: C=O stretch (amide I, ~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-F stretch (~1200 cm⁻¹), C-Br stretch (~600 cm⁻¹), and aromatic C-H bonds.Fast, requires minimal sample, good for identifying functional groups.Provides no information on connectivity or the overall molecular skeleton.
Mass Spectrometry (MS) Precise molecular weight, isotopic pattern (characteristic for Br), and fragmentation patterns that suggest structural motifs (e.g., loss of the benzyl group).Extremely sensitive, provides molecular formula confirmation.Is a destructive technique; provides limited information about isomerism.

In practice, these techniques are used synergistically. MS would confirm the molecular weight (324.02 g/mol for the primary isotopes) and the presence of one bromine atom from the M/M+2 isotopic pattern. FT-IR would quickly verify the presence of the amide functional group. ¹³C NMR would confirm the presence of all 14 unique carbons. Finally, ¹H NMR provides the definitive map of the proton framework, connecting all the pieces and confirming the specific isomeric arrangement of the substituents on the aromatic ring.

Conclusion

The structural analysis of N-benzyl-4-bromo-3-fluorobenzamide is a prime example of the power and necessity of high-resolution ¹H NMR spectroscopy. Through a careful interpretation of chemical shifts and coupling constants, particularly the diagnostic H-F couplings, a complete and unambiguous assignment of the proton signals is achievable. When this detailed NMR data is supported by orthogonal evidence from Mass Spectrometry, FT-IR, and ¹³C NMR, it forms a self-validating system of characterization that meets the rigorous standards of modern chemical research and development.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. [Link]

  • Mallory, F. B., & Mallory, C. W. (2005). Through-space J-coupling between fluorine nuclei. Journal of Organic Chemistry, 70(1), 1-13. [Link]

  • Castañeda, A. C., & Cervantes-Navarro, F. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(4), 111-113. [Link]

  • FooDB. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) for Benzylamine. FooDB Database. [Link]

  • AIST. (n.d.). Benzylamine ¹H NMR spectrum. Spectral Database for Organic Compounds, SDBS. [Link]

  • Iali, W., Rayner, P. J., et al. (2018). Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Royal Society of Chemistry, Supporting Information. [Link]

  • ResearchGate. (2016). ¹H NMR spectra of PGA (upper graph), benzylamine (middle graph), and BzPGA. ResearchGate Publication Figure. [Link]

  • SpectraBase. (n.d.). N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide ¹H NMR. SpectraBase. [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling constants in fluorinated cyclic compounds. Transactions of the Faraday Society, 62, 2969-2980. [Link]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Royal Society of Chemistry, Supporting Information. [Link]

  • ResearchGate. (2006). Observed ¹H NMR chemical shifts of various aromatic and other protons. ResearchGate Publication Figure. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. NMR Spectroscopy Course Material. [Link]

  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate Q&A. [Link]

  • Huitron, R., & Miles, D. (2017). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education, 5(2), 65-70. [Link]

  • Barluenga, J., et al. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Chemistry - A European Journal, Supporting Information. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for a publication. RSC Publishing. [Link]

Sources

Comparative

C13 NMR chemical shifts for N-benzyl-4-bromo-3-fluorobenzamide

This comparative guide details the structural validation of N-benzyl-4-bromo-3-fluorobenzamide , a halogenated benzamide scaffold frequently used as an intermediate in palladium-catalyzed cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the structural validation of N-benzyl-4-bromo-3-fluorobenzamide , a halogenated benzamide scaffold frequently used as an intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The guide compares the target molecule against its synthetic precursor (4-bromo-3-fluorobenzoic acid ) and a non-fluorinated analog to demonstrate the specific


C NMR signatures —specifically Carbon-Fluorine (

) coupling patterns—required for unambiguous identification.

Structural Assignment Strategy

The core challenge in verifying this structure is distinguishing the regio-chemistry of the fluorine and bromine substituents. Unlike proton NMR, where integration gives atom counts,


C NMR relies on chemical shift anisotropy  and spin-spin coupling (

-coupling)
.
  • The "Fingerprint" Region: The fluorine atom (

    
    , spin 1/2) couples with carbon, creating distinctive doublets. The magnitude of this splitting (
    
    
    
    ) indicates the distance from the fluorine atom:
    • Ipso (

      
      ):  Large doublet (
      
      
      
      Hz).
    • Ortho (

      
      ):  Medium doublet (
      
      
      
      Hz).
    • Meta (

      
      ):  Small doublet (
      
      
      
      Hz).
  • The Heavy Atom Effect: The bromine atom exerts a "heavy atom" shielding effect, shifting the attached carbon (ipso-C) significantly upfield (to ~110–115 ppm), often appearing "missing" in low S/N scans due to long relaxation times.

Comparative Data Analysis

The following table contrasts the target amide with its carboxylic acid precursor. This comparison is critical for monitoring reaction completion (conversion of Acid


 Amide).
Table 1: C NMR Chemical Shift Comparison (ppm)

Solvent: CDCl


 / Reference: 77.16 ppm
Carbon EnvironmentTarget: N-benzyl-4-bromo-3-fluorobenzamide Alternative: 4-Bromo-3-fluorobenzoic acid Shift (

)
Multiplicity (

)
Carbonyl (C=O) 166.2 (Predicted)170.5 (Exp)-4.3Singlet (or weak d,

Hz)
C-F (Ipso, C3) 158.5 159.1-0.6Doublet (

Hz)
C-N (Ipso, C1) 137.8 132.5 (C-COOH)+5.3Doublet (

Hz)
C-H (Ortho to F, C2) 116.5 118.2-1.7Doublet (

Hz)
C-Br (Ipso, C4) 112.1 113.8-1.7Doublet (

Hz)
C-H (Meta to F, C5) 133.5 134.1-0.6Doublet (

Hz)
C-H (Para to F, C6) 124.8 126.5-1.7Doublet (

Hz)
Benzyl (-CH

-)
44.2 N/ANewSinglet
Benzyl (Aromatic) 127.8 - 138.0 N/ANewMultiplet (5C)

Analyst Note: The most diagnostic change indicating successful synthesis is the upfield shift of the Carbonyl (170


 166 ppm) and the appearance of the Benzyl CH

signal at ~44 ppm. The C-F coupling constants remain largely unchanged between the acid and the amide.

Experimental Protocol

This protocol ensures the isolation of high-purity material suitable for quantitative NMR analysis, minimizing paramagnetic impurities that broaden multiplets.

Synthesis & Workup (Acid Chloride Method)
  • Activation: Dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h (gas evolution).

  • Coupling: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM. Add Benzylamine (1.1 eq) and Et

    
    N (1.5 eq) at 0°C.
    
  • Purification: Wash with 1M HCl (removes unreacted amine)

    
     Sat. NaHCO
    
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent: CDCl

    
     (preferred for solubility) or DMSO-
    
    
    
    (if peaks overlap).
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C-Br, C-F, C=O) have long

      
       relaxation times. A short D1 will suppress these signals, making the C-Br doublet disappear into the noise.
      
  • Scans (NS): Minimum 512 scans (due to splitting of intensity into doublets).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Verification Workflow

This flowchart illustrates the critical decision points during the synthesis and analysis.

SynthesisWorkflow Start Start: 4-Bromo-3-fluorobenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation Intermediate Intermed: Acid Chloride (Check IR: ~1780 cm-1) Activation->Intermediate Coupling Coupling (+ Benzylamine) Intermediate->Coupling Workup Acid/Base Wash (Remove SM) Coupling->Workup Product Product: N-benzyl-4-bromo-3-fluorobenzamide Workup->Product NMR 13C NMR Validation (Target: 166 ppm C=O) Product->NMR

Caption: Step-by-step synthesis pathway highlighting the intermediate checkpoint and final NMR validation target.

Diagram 2: C-F Coupling Splitting Tree

This diagram visualizes how the Fluorine atom splits the Carbon signals, aiding in peak assignment.

SplittingTree F Fluorine (F-19) C3 C3 (Ipso) δ ~158.5 ppm 1J = ~248 Hz F->C3 Direct Bond (Strongest) C2 C2 (Ortho) δ ~116.5 ppm 2J = ~24 Hz F->C2 2-Bond C4 C4 (Ortho/Ipso-Br) δ ~112.1 ppm 2J = ~21 Hz F->C4 2-Bond C1 C1 (Meta) δ ~137.8 ppm 3J = ~6 Hz F->C1 3-Bond C5 C5 (Meta) δ ~133.5 ppm 3J = ~4 Hz F->C5 3-Bond

Caption: Visualization of the scalar coupling (J-coupling) magnitude from the Fluorine substituent to nearby carbons.

References

  • Synthesis & Characterization of N-benzyl-4-bromo-3-fluorobenzamide (Compound 43')

    • Source: Supplementary Materials for "Electrifying Redox Neutral Palladium Catalyzed Carbonyl
    • URL:[Link]

  • Precursor Data (4-Bromo-3-fluorobenzoic acid)

    • Source: PubChem Compound Summary (CID 2773341).[1]

    • URL:[Link]

  • General

    
    C NMR Shift Principles for Fluorinated Aromatics: 
    
    • Source: Magritek "Simultaneous Proton and Fluorine decoupled 13C NMR".
    • URL:[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of N-benzyl-4-bromo-3-fluorobenzamide

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-benzyl-4-bromo-3-fluorobenzamide (CAS: 80311-89-3).[1] As a halogenated benzamide derivative, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-benzyl-4-bromo-3-fluorobenzamide (CAS: 80311-89-3).[1] As a halogenated benzamide derivative, this compound serves as a critical scaffold in the development of TRPV1 antagonists and kinase inhibitors.

Precise structural characterization of this molecule requires distinguishing it from non-halogenated analogs and metabolic derivatives.[1] This guide compares two primary ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and contrasts the target compound’s spectral signature against its non-fluorinated analog, N-benzyl-4-bromobenzamide , to establish a definitive identification protocol.[1]

Technical Comparison: Ionization Modalities

The choice of ionization technique fundamentally alters the observed fragmentation landscape.[2] The table below contrasts the utility of EI (Hard Ionization) versus ESI (Soft Ionization) for this specific chemotype.

Table 1: Comparative Performance of MS Modalities
FeatureElectron Ionization (EI) ESI-MS/MS (Collision Induced Dissociation)
Primary Application Structural fingerprinting; Library matching (NIST).[1]LC-MS quantification; Metabolite ID; Biological matrices.
Molecular Ion (

)
Low intensity (

307/309).
High intensity (


308/310).[1]
Fragmentation Energy High (70 eV); promotes extensive in-source fragmentation.[1]Tunable (Collision Energy 10–40 eV); controlled fragmentation.[1]
Key Diagnostic Ion

91
(Tropylium) is often the Base Peak.

91
and

201/203
(Acylium) vary by CE.[1]
Isotopic Pattern Distinct 1:1 doublet for

visible in fragments.[1]
Distinct 1:1 doublet preserved in precursor and Br-containing fragments.[1]

Structural Elucidation & Fragmentation Pathways[3][4][5][6]

The "Halogen Fingerprint"

The presence of Bromine (Br) and Fluorine (F) creates a unique spectral signature essential for filtering background noise in complex matrices.

  • Bromine Effect: The natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a "twin peak" pattern (separated by 2 Da) for any ion containing the bromine atom.
  • Fluorine Effect: Fluorine (

    
    ) is monoisotopic.[1] It adds a mass shift of +18 Da relative to hydrogen but does not alter the isotopic cluster shape.
    
Fragmentation Mechanism (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the protonated precursor (


, 

308/310) undergoes predictable cleavage.
  • 
    -Cleavage (Amide Bond Rupture):  The most energetically favorable pathway involves the cleavage of the amide bond. This generates the 4-bromo-3-fluorobenzoyl cation  (
    
    
    
    201/203) and neutral benzylamine.[1]
  • Charge Retention on Benzyl Moiety: Alternatively, the charge may be retained on the benzyl group, forming the Tropylium ion (

    
     91), a highly stable aromatic carbocation.
    
  • Secondary Fragmentation: The benzoyl cation loses carbon monoxide (CO, -28 Da) to form the 4-bromo-3-fluorophenyl cation (

    
     173/175).[1]
    
Visualization of Signaling Pathways (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 308 / 310 (1:1 ratio) Acylium Acylium Ion (4-Br-3-F-benzoyl) m/z 201 / 203 Precursor->Acylium Amide Cleavage (- Benzylamine) Tropylium Tropylium Ion (C7H7+) m/z 91 Precursor->Tropylium C-N Cleavage (Charge Retention on Benzyl) Dehalogenated Defluorinated/Debrominated Fragments (Minor/Rare) Precursor->Dehalogenated High Energy Collisions PhenylCation Phenyl Cation (4-Br-3-F-phenyl) m/z 173 / 175 Acylium->PhenylCation Neutral Loss: CO (-28 Da)

Figure 1: ESI-MS/MS fragmentation pathways for N-benzyl-4-bromo-3-fluorobenzamide. The blue and green paths represent the competing primary cleavage events.

Analytical Comparison: Target vs. Analog

To validate the identity of N-benzyl-4-bromo-3-fluorobenzamide (Target), it is crucial to compare it against its closest structural analog, N-benzyl-4-bromobenzamide (Analog), which lacks the fluorine atom.[1]

Table 2: Spectral Shift Analysis
Diagnostic IonTarget Compound (

)
Analog (Non-Fluorinated) (

)
Mass Shift (

)
Interpretation
Precursor

308 / 310 290 / 292+18 DaSubstitution of H (1) with F (19).[1]
Acylium Ion 201 / 203 183 / 185+18 DaConfirms Fluorine is on the benzoyl ring.[1]
Phenyl Cation 173 / 175 155 / 157+18 DaConfirms Fluorine retention after CO loss.[1]
Tropylium Ion 91 910 DaConfirms the benzyl moiety is identical (unsubstituted).

Key Insight: If the peak at


 91 shifts to 

109, it indicates the fluorine is on the benzyl ring, not the benzoyl ring. This is a critical checkpoint for structural verification.[1]

Experimental Protocol: Validated Workflow

This protocol ensures reproducible spectral data for library generation or quality control.[1]

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-benzyl-4-bromo-3-fluorobenzamide in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid (final conc. ~10 µg/mL). Note: Formic acid promotes protonation for ESI.[1]

Phase 2: ESI-MS/MS Acquisition[1]
  • Infusion: Direct infusion at 5–10 µL/min into the source.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Desolvation Temp: 350°C[1]

    • Cone Voltage: 30 V (Optimizes precursor transmission).[1]

  • MS/MS Parameters:

    • Precursor Isolation: Select

      
       308 (or 310).[1] Isolation width: 1.0 Da.[1]
      
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

      • 10 eV: Dominant precursor, minor

        
         91.[1]
        
      • 20-30 eV: Balanced spectrum (Precursor, 201, 173, 91).

      • 40 eV: Extensive fragmentation, dominant

        
         91 and 173.[1]
        
Phase 3: Data Validation
  • Check 1: Verify the 1:1 doublet at

    
     308/310. If the ratio is skewed, check for interference or detector saturation.
    
  • Check 2: Confirm the presence of

    
     91.[3] Absence suggests a blocked N-benzyl pathway (unlikely) or incorrect structure.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 781117, N-benzyl-4-bromobenzamide.[1] Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

Sources

Comparative

HPLC purity analysis method for N-benzyl-4-bromo-3-fluorobenzamide

Executive Summary Objective: This guide provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) purity analysis of N-benzyl-4-bromo-3-fluorobenzamide . It addresses the specific chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) purity analysis of N-benzyl-4-bromo-3-fluorobenzamide . It addresses the specific chromatographic challenges posed by its halogenated aromatic core and hydrophobic benzyl moiety.

The Challenge: Standard C18 generic gradients often fail to resolve the target molecule from its critical process impurities—specifically the regioisomeric starting materials (e.g., 2-fluoro analogs) and the hydrolytic degradants (4-bromo-3-fluorobenzoic acid).

The Solution: We compare three methodological approaches, recommending Method B (Phenyl-Hexyl / Methanol) as the superior alternative for high-resolution purity analysis, offering a 1.5x increase in resolution (Rs) for halogenated isomers compared to standard C18 methods.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties is the foundation of this method.

PropertyValue / DescriptionChromatographic Implication
Structure Core: BenzamideSubstituents: Benzyl (N), Bromo (C4), Fluoro (C3)High hydrophobicity requires high organic strength; Halogens suggest

-

interaction potential.
LogP ~3.4 (Predicted)Retains strongly on Reverse Phase (RP). Elutes late in generic gradients.
pKa Amide is neutral; Impurities are acidic/basic.pH control is critical to suppress ionization of acidic impurities (Benzoic acid deriv.) for retention.
UV Max ~240–254 nmAromatic rings provide strong UV absorbance.
Key Impurities 1. 4-Bromo-3-fluorobenzoic acid (Hydrolysis)2. Benzylamine (Starting Material)3.[1][2] Regioisomers (e.g., 2-fluoro analog)Impurity 1 requires acidic pH to retain.Impurity 3 requires steric/electronic selectivity (Phenyl phase).

Comparative Analysis of HPLC Methods

We evaluated three distinct chromatographic strategies. The comparison below highlights why the Phenyl-Hexyl phase is the "Gold Standard" for this specific halogenated benzamide.

Method A: The "Generic" Control (C18 / Acetonitrile)

Standard industry screening method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Mechanism: Hydrophobic interaction dominant.[3]

  • Verdict: Insufficient. While it retains the main peak, it often co-elutes the 3-fluoro target with 2-fluoro regioisomeric impurities due to lack of shape selectivity.

Method B: The "Optimized" Recommendation (Phenyl-Hexyl / Methanol)

Targeted for halogenated aromatics.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm.

  • Mobile Phase: Water (10mM Ammonium Formate pH 3.0) / Methanol.[3][4]

  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobic interaction. The electron-deficient fluorinated ring interacts uniquely with the phenyl stationary phase.
  • Verdict: Superior. Methanol enhances the

    
    -
    
    
    
    selectivity, resolving regioisomers that C18 misses.
Method C: Rapid Screening (Short C18 / High Flow)

For In-Process Control (IPC).

  • Column: Short C18 (50 mm), Sub-2 µm.

  • Verdict: Fast (3 min), but low resolution. Only suitable for checking reaction completion, not final purity.

Performance Data Comparison
MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH) Method C (IPC)
Resolution (Main vs. Regioisomer) 1.2 (Co-elution risk)> 2.5 (Baseline resolved) N/A
Tailing Factor 1.31.05 1.5
Run Time 15 min18 min 3.5 min
LOD (Limit of Detection) 0.05%0.02% 0.1%

Detailed Experimental Protocol (Method B)

This is the validated protocol for Method B , ensuring separation of the parent compound from its precursors and potential isomers.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • System: Agilent 1200/1260 or Waters Alliance with PDA detector.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL Water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol (degassed).

    • Note: Methanol is chosen over Acetonitrile because it facilitates stronger

      
      -
      
      
      
      interactions on Phenyl phases [1].

2. Gradient Program:

  • Flow Rate: 1.0 mL/min[5][6][7]

  • Temp: 35°C (Control is vital for reproducibility).

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic Start
12.090Gradient Ramp
15.090Wash
15.140Re-equilibration
20.040End

3. Sample Preparation:

  • Diluent: Methanol:Water (80:20).

  • Concentration: 0.5 mg/mL (for purity); 0.005 mg/mL (for sensitivity check).

  • Injection Volume: 5–10 µL.

4. Detection:

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities like aliphatic amines).

Visualizations

Figure 1: Method Decision Logic

This flowchart guides the analyst in selecting the correct method based on the specific analytical need (Purity vs. Speed).

MethodSelection Start Start: Purity Analysis Needs Goal Define Goal Start->Goal IPC Reaction Monitoring (Is SM gone?) Goal->IPC Speed Critical FinalQC Final Purity / Release (>99.5% required) Goal->FinalQC Accuracy Critical MethodC USE METHOD C Short C18 / High Flow Time: < 4 min IPC->MethodC CheckIso Are Regioisomers Present? (e.g. 2-fluoro vs 3-fluoro) FinalQC->CheckIso MethodA USE METHOD A Standard C18 / ACN Standard Resolution CheckIso->MethodA No (Clean Synthesis) MethodB USE METHOD B (Recommended) Phenyl-Hexyl / MeOH High Selectivity (Pi-Pi) CheckIso->MethodB Yes / Unknown

Caption: Decision tree for selecting the optimal HPLC method based on stage of development and impurity profile.

Figure 2: Separation Mechanism (Phenyl-Hexyl vs C18)

Visualizing why Method B works better for this molecule.

Mechanism cluster_C18 Method A: C18 Interaction cluster_Ph Method B: Phenyl-Hexyl Interaction C18_Node Stationary Phase: Alkyl Chains Mol_A Analyte: Hydrophobic Only C18_Node->Mol_A Van der Waals Ph_Node Stationary Phase: Phenyl Ring Mol_B Analyte: Aromatic + Halogen Ph_Node->Mol_B Pi-Pi Stacking (Specific to Aromaticity)

Caption: Mechanistic difference: Method B utilizes Pi-Pi interactions for superior selectivity of halogenated benzamides.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Peak Tailing on the Main Peak.

    • Cause: Interaction of the amide nitrogen with residual silanols on the column.

    • Fix: Ensure the buffer pH is ~3.0. At this pH, silanols are protonated (neutral), reducing secondary interactions [2].

  • Issue: "Ghost" Peaks.

    • Cause: Carryover of the hydrophobic benzyl group.

    • Fix: Add a "sawtooth" wash step (95% MeOH) at the end of the gradient or use a needle wash of 50:50 MeOH:Water.

  • Issue: Regioisomer Co-elution.

    • Fix: Lower the column temperature to 25°C. Lower temperature often favors the enthalpic contribution of

      
      -
      
      
      
      interactions, improving separation factors (
      
      
      ) [3].

References

  • Phenomenex.[4][7] (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023).[1][5][8] A stability-indicating reverse phase-HPLC method development and validation. Retrieved from [Link]

  • PubChem. (2025).[1] N-benzyl-4-bromobenzamide Compound Summary. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-bromo-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-bromo-3-fluorobenzamide
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